

# The Discovery and Development of CS-526 (Revaprazan): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of **CS-526**, now known as Revaprazan. Revaprazan is a potassium-competitive acid blocker (P-CAB), representing a significant advancement in the management of acid-related gastrointestinal disorders. This document details the compound's history, mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using DOT language diagrams.

# Introduction: The Emergence of a New Acid Suppressant

The landscape of acid suppression therapy has been dominated for decades by proton pump inhibitors (PPIs). However, the quest for agents with a more rapid onset of action and consistent efficacy led to the exploration of alternative mechanisms. This pursuit culminated in the development of potassium-competitive acid blockers (P-CABs), a class of drugs that reversibly inhibit the gastric H+/K+ ATPase. **CS-526**, later named Revaprazan (trade name Revanex), emerged from this research as a promising new chemical entity.[1]



## **Discovery and Development History**

Revaprazan was discovered and developed by the South Korean pharmaceutical company, Yuhan Corporation.[2] The compound, identified by the development code YH1885, was designed to offer a different modality of acid suppression compared to traditional PPIs.[1] In 2000, Yuhan Corporation licensed Revaprazan to SmithKline Beecham (now GlaxoSmithKline) for further development and commercialization.[2] Revaprazan was first approved for the treatment of gastritis in South Korea.[1]

### **Mechanism of Action**

Revaprazan exerts its acid-suppressing effects by acting as a potassium-competitive acid blocker (P-CAB).[1] Unlike irreversible PPIs, Revaprazan binds reversibly to the gastric H+/K+ ATPase (the proton pump) in parietal cells, competitively inhibiting the exchange of H+ and K+ ions.[3] This is the final step in the pathway of gastric acid secretion. A key advantage of this mechanism is that it does not require acid activation and can inhibit both active and resting proton pumps, leading to a more rapid onset of action.[3]

Beyond its primary role in acid suppression, Revaprazan has demonstrated anti-inflammatory properties. In studies involving Helicobacter pylori-infected gastric epithelial cells, Revaprazan was shown to inhibit the expression of cyclooxygenase-2 (COX-2) by inactivating the Akt signaling pathway and reducing the activation of NF-kB.[4]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Revaprazan.

# **Preclinical Pharmacology**

Preclinical studies were instrumental in characterizing the pharmacological profile of **CS-526**/Revaprazan. In vitro assays demonstrated its potent and selective inhibition of the H+/K+ ATPase. Subsequent in vivo studies in animal models confirmed its efficacy in reducing gastric acid secretion.

| Parameter                                           | Value     | Species/Model                   | Reference                   |
|-----------------------------------------------------|-----------|---------------------------------|-----------------------------|
| IC50 (H+/K+ ATPase activity)                        | 61 nM     | Hog gastric vesicles            | [5] (Initial search result) |
| ID50 (Gastric Acid<br>Secretion -<br>Intraduodenal) | 2.8 mg/kg | Pylorus-ligated rats            | [5] (Initial search result) |
| ID50 (Gastric Acid<br>Secretion - Oral)             | 0.7 mg/kg | Pylorus-ligated rats            | [5] (Initial search result) |
| ID50 (Reflux<br>Esophagitis -<br>Intraduodenal)     | 5.4 mg/kg | Rat reflux esophagitis<br>model | [5] (Initial search result) |
| ID50 (Reflux<br>Esophagitis - Oral)                 | 1.9 mg/kg | Rat reflux esophagitis model    | [5] (Initial search result) |

Table 1: Preclinical Efficacy of **CS-526** 

## **Clinical Development**

Revaprazan has undergone several clinical trials to evaluate its safety, efficacy, and pharmacokinetic profile in humans.

# **Phase I Studies in Healthy Volunteers**



A double-blind, three-way crossover study was conducted in 30 healthy male volunteers to assess the effect of Revaprazan on gastric acid secretion.[6] Participants were randomized to receive oral doses of 100 mg, 150 mg, or 200 mg of Revaprazan daily for 7 days.[6]

#### Experimental Protocol:

- Study Design: Double-blind, randomized, three-way crossover.
- Participants: 30 healthy male volunteers.
- Intervention: Oral Revaprazan at 100 mg, 150 mg, or 200 mg daily for 7 days.
- Assessments: 24-hour intragastric pH monitoring and serum gastrin concentration at baseline, day 1, and day 7. Pharmacokinetic blood samples were also collected.[6]



Click to download full resolution via product page



Figure 2: Phase I Clinical Trial Workflow.

Pharmacokinetic and Pharmacodynamic Results:

| Parameter (200 mg<br>Dose) | Day 1          | Day 7         | Reference |
|----------------------------|----------------|---------------|-----------|
| Mean % Time Gastric pH > 4 | 28.1%          | 34.2%         | [7]       |
| Tmax (h)                   | 1.8 ± 0.9      | 1.5 ± 0.6     | [6]       |
| Cmax (ng/mL)               | 227.8 ± 103.1  | 215.1 ± 78.4  | [6]       |
| AUCt (ng·h/mL)             | 1005.1 ± 404.7 | 933.3 ± 316.4 | [6]       |
| t1/2 (h)                   | 3.5 ± 0.8      | $3.4 \pm 0.7$ | [6]       |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Revaprazan in Healthy Volunteers

The study concluded that Revaprazan rapidly and effectively inhibits gastric acid secretion in a dose-dependent manner.[6]

## **Phase III Clinical Trial for Gastric Ulcer**

A randomized, double-blind, multicenter Phase III trial was conducted to compare the efficacy and safety of Revaprazan with Omeprazole in patients with gastric ulcers.[8] A total of 292 subjects were randomized to receive either 200 mg of Revaprazan or 20 mg of Omeprazole for 4 to 8 weeks.[8]

#### Experimental Protocol:

- Study Design: Randomized, double-blind, active-controlled, multicenter.
- Participants: 292 patients with one or more endoscopically confirmed gastric ulcers.
- Intervention: Revaprazan 200 mg once daily or Omeprazole 20 mg once daily for 4 to 8 weeks.



- Primary Efficacy Endpoint: Cumulative healing rate of gastric ulcers determined by endoscopy at 4 and 8 weeks.
- Secondary Efficacy Endpoint: Improvement rate of ulcer-related pain.[8]

#### Efficacy Results:

| Analysis<br>Population | Revaprazan<br>200 mg<br>Cumulative<br>Healing Rate | Omeprazole 20<br>mg Cumulative<br>Healing Rate | p-value | Reference |
|------------------------|----------------------------------------------------|------------------------------------------------|---------|-----------|
| Intention-to-Treat     | 93.0%                                              | 89.6%                                          | 0.3038  | [8]       |
| Per-Protocol           | 99.1%                                              | 100%                                           | 0.3229  | [8]       |

Table 3: Phase III Clinical Trial Efficacy Results for Gastric Ulcer Healing

The trial demonstrated that Revaprazan has similar efficacy to Omeprazole in healing gastric ulcers and was well-tolerated.[8]

## **Anti-inflammatory Effects and Helicobacter pylori**

Further research has explored the therapeutic potential of Revaprazan beyond acid suppression. An in vitro study investigated its effects on H. pylori-induced inflammation in AGS gastric epithelial cells.

#### Experimental Protocol:

- Cell Line: AGS human gastric adenocarcinoma cells.
- Treatment: Cells were pretreated with Revaprazan (5, 20, 50 μM) for 2 hours before infection with H. pylori.
- Assays:
  - Western Blot: To measure the protein levels of COX-2, Akt, and p-Akt.



- EMSA (Electrophoretic Mobility Shift Assay): To assess NF-κB DNA binding activity.
- MTT Assay: To evaluate cell viability.[9]



Click to download full resolution via product page

Figure 3: In Vitro H. pylori Study Workflow.

The study found that Revaprazan significantly attenuated H. pylori-induced COX-2 expression by inhibiting Akt phosphorylation and NF-κB activation, suggesting a direct anti-inflammatory effect.[4]

## Conclusion



CS-526, or Revaprazan, represents a significant development in the field of acid suppression therapy. Its discovery and development by Yuhan Corporation have provided a valuable therapeutic alternative to traditional PPIs. As a potassium-competitive acid blocker, Revaprazan offers a rapid and potent inhibition of gastric acid secretion. Preclinical and clinical studies have established its efficacy and safety profile for the treatment of acid-related disorders. Furthermore, its potential anti-inflammatory effects warrant further investigation. This technical guide has summarized the key milestones and data in the journey of Revaprazan from a promising compound to a clinically effective medication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Phase III Clinical Trial of Revaprazan (Revanex(R)) for Gastric Ulcer | Semantic Scholar [semanticscholar.org]
- 4. Preparation and in vitro/in vivo evaluation of revaprazan hydrochloride nanosuspension PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III Clinical Trial of Revaprazan (Revanex-P) for Gastric Ulcer [e-ce.org]
- 6. Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revaprazan Hydrochloride | C22H24ClFN4 | CID 204103 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [The Discovery and Development of CS-526 (Revaprazan): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669647#cs-526-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com